BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-
Description
BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- is a synthetic benzamide derivative featuring a trifluoromethyl-substituted 1,2,4-oxadiazole ring and a 3',4'-difluorobiphenyl moiety. The compound’s design leverages fluorine atoms and the oxadiazole heterocycle to enhance metabolic stability, lipophilicity, and electronic properties, making it relevant for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C26H20F5N3O2 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[2-[3-(3,4-difluorophenyl)phenyl]-2-methylpropyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C26H20F5N3O2/c1-25(2,19-8-4-5-15(12-19)16-9-10-20(27)21(28)13-16)14-32-23(35)18-7-3-6-17(11-18)22-33-24(36-34-22)26(29,30)31/h3-13H,14H2,1-2H3,(H,32,35) |
InChI Key |
DXQRFHSZGWTGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=CC=CC(=C3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and subsequent attachment of the methylpropyl chain and oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BenzaMide, N-[2-(3’,4’-difluoro[1,1’-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 5-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Structure : Shares the trifluoromethyl-1,2,4-oxadiazole core but substitutes the difluorobiphenyl group with a methoxyphenyl moiety.
- Properties: Molecular weight: 252.27 g/mol (vs. ~465 g/mol estimated for the target compound). Melting point: 95.4°C.
2.1.2. Flutolanil (N-(3-Methoxyphenyl)-2-(trifluoromethyl)benzamide)
- Structure : Benzamide core with a trifluoromethyl group but lacks the oxadiazole ring.
- Use : Agricultural fungicide.
- Properties :
2.1.3. Triazine Derivatives (e.g., Compound 9 in )
- Structure : Features a trifluoroacetamide group and nitro/fluoroaryl substituents.
- Properties: Molecular weight: ~450–500 g/mol (similar to the target compound). Triazine cores offer planar geometry for DNA intercalation, unlike the non-planar oxadiazole .
Physicochemical and Spectroscopic Properties
- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the oxadiazole ring compared to methoxy substituents .
Electrochemical and Spectroscopic Behavior
- Cyclic voltammetry (CV) data for similar compounds (e.g., bis(triphenylamine)benzodifuran) show redox potentials influenced by electron-deficient substituents (e.g., CF3), suggesting the target compound may exhibit similar electrochemical activity .
- Absorption spectra of oxadiazole derivatives typically show λmax ~300–350 nm due to π→π* transitions, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
